1,1-Bis(3-methylbutoxy)propan-2-one
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Overview
Description
1,1-Bis(3-methylbutoxy)propan-2-one is an organic compound with the molecular formula C13H26O3. It is a ketone derivative characterized by the presence of two 3-methylbutoxy groups attached to the central carbon atom of a propan-2-one structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(3-methylbutoxy)propan-2-one can be synthesized through the reaction of 3-methylbutanol with propan-2-one in the presence of an acid catalyst. The reaction typically involves the following steps:
Esterification: 3-methylbutanol is reacted with propan-2-one in the presence of an acid catalyst such as sulfuric acid.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as chromatography may also be employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(3-methylbutoxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylbutoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Bis(3-methylbutoxy)propan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Bis(3-methylbutoxy)propan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of the ketone group and the 3-methylbutoxy substituents, which can participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(2-methylbutoxy)propan-2-one: Similar structure with 2-methylbutoxy groups instead of 3-methylbutoxy groups.
1,1-Bis(3-ethylbutoxy)propan-2-one: Contains 3-ethylbutoxy groups instead of 3-methylbutoxy groups.
1,1-Bis(3-methylpentoxy)propan-2-one: Features 3-methylpentoxy groups instead of 3-methylbutoxy groups.
Uniqueness
1,1-Bis(3-methylbutoxy)propan-2-one is unique due to the specific positioning of the 3-methylbutoxy groups, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and physical properties compared to similar compounds.
Properties
CAS No. |
88308-13-8 |
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Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
1,1-bis(3-methylbutoxy)propan-2-one |
InChI |
InChI=1S/C13H26O3/c1-10(2)6-8-15-13(12(5)14)16-9-7-11(3)4/h10-11,13H,6-9H2,1-5H3 |
InChI Key |
QXQRFUDNDHFJDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(C(=O)C)OCCC(C)C |
Origin of Product |
United States |
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